molecular formula C14H13N3O B8491208 2-[4-(2-Aminoethyl)-phenoxy]-isonicotinonitrile

2-[4-(2-Aminoethyl)-phenoxy]-isonicotinonitrile

Cat. No.: B8491208
M. Wt: 239.27 g/mol
InChI Key: ITUKSXJEONBQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Aminoethyl)-phenoxy]-isonicotinonitrile is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C14H13N3O/c15-7-5-11-1-3-13(4-2-11)18-14-9-12(10-16)6-8-17-14/h1-4,6,8-9H,5,7,15H2

InChI Key

ITUKSXJEONBQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=NC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

{2-[4-(4-Cyanopyridin-2-yloxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester (5.57 g, 8.2 mmol) was dissolved with magnetic stirring in CH2Cl2 (100 mL) in a 250 mL round bottom flask equipped with a dry nitrogen line at 25° C. To this solution was added trifluoroacetic acid (10 mL), and the reaction mixture was kept at 25° C. for 3 h. The solution was concentrated in vacuo. The residue was taken up in H2O (50 mL) and EtOAc (75 mL) and treated with conc. ammonium hydroxide (NH4OH) to adjust the pH to 9-10. The layers were separated, and the aqueous fraction was extracted twice with EtOAc. The pooled organic fractions were filtered and concentrated in vacuo to afford 2-[4-(2-aminoethyl)-phenoxy]-isonicotinonitrile (3.52 g, 89%) as a beige waxy solid: 1H NMR (400 MHz, CDCl3) δ 8.32 (d, J=5.1 Hz, 1H), 7.27 (m, 2H), 7.19 (d, J=5.1 Hz, 1H), 7.15 (s, 1H), 7.07 (d, J=8.4 Hz, 2H), 3.00 (t, J=6.9 Hz, 2H), 2.78 (t, J=6.9 Hz, 2H), 1.63 (s, 2H); ESIMS m/z 240.1 ([M+H]+).
Name
{2-[4-(4-Cyanopyridin-2-yloxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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